

An In-depth Technical Guide to the Synthesis of Feprosidnine

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Compound of Interest

Compound Name: **Feprosidnine**

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Feprosidnine, also known as Sydnophen, is a psychostimulant drug that was developed in the Soviet Union. It belongs to the class of mesoionic sydnone imines and is structurally related to mesocarb. This technical guide provides a detailed overview of the core synthesis pathway of **Feprosidnine**, including experimental protocols, quantitative data, and a visual representation of the synthetic route.

Feprosidnine Synthesis Pathway

The synthesis of **Feprosidnine** is a multi-step process that begins with the formation of an α -aminonitrile intermediate, followed by nitrosation and cyclization to yield the final sydnone imine structure. The overall pathway can be summarized in three main stages:

Step 1: Synthesis of Glycolonitrile

The initial step involves the synthesis of glycolonitrile. One common method is the reaction of acetone cyanohydrin with a 40% formaldehyde solution. This reaction is base-catalyzed and results in the formation of glycolonitrile and acetone as a by-product.[\[1\]](#)

Step 2: Synthesis of N-(1-phenyl-2-propylamine)-acetonitrile

The second step is the formation of the key intermediate, N-(1-phenyl-2-propylamine)-acetonitrile. This is achieved through the reaction of glycolonitrile with amphetamine.[\[1\]](#) This

reaction is a type of Strecker synthesis, a well-established method for the preparation of α -aminonitriles from an aldehyde (or a source like glycolonitrile which can be considered a formaldehyde equivalent), an amine, and a cyanide source. The reaction between amphetamine, formaldehyde, and a cyanide source leads to the formation of the α -aminonitrile.

Step 3: Nitrosylation and Cyclization to **Feprosidnine**

The final step in the synthesis of **Feprosidnine** involves the nitrosylation of the secondary amine of N-(1-phenyl-2-propylamine)-acetonitrile, followed by an acid-catalyzed cyclization of the resulting N-nitroso compound to form the sydnone imine ring. The nitrosylation is typically carried out using nitrous acid, which can be generated *in situ* from the reaction of sodium nitrite with a strong acid, such as hydrochloric acid.^[1] This cyclization is a characteristic reaction for the formation of sydnone imines from N-substituted α -aminonitriles.^[2]

Experimental Protocols

Step 1: Synthesis of Glycolonitrile

Due to the hazardous nature of the reagents, this procedure should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

A detailed experimental protocol for the synthesis of glycolonitrile from formaldehyde and potassium cyanide is as follows:

- In a reaction vessel, a solution of potassium cyanide in water is prepared.
- A solution of 37% formaldehyde in water is slowly added to the potassium cyanide solution while maintaining a low temperature (below 10 °C) with stirring.
- After the addition is complete, the reaction is allowed to stand for a short period.
- Dilute sulfuric acid is then added slowly while keeping the temperature low, leading to the precipitation of potassium sulfate.
- The pH of the solution is carefully adjusted to approximately 3.0 using a potassium hydroxide solution.

- The glycolonitrile product is extracted from the aqueous solution using a continuous ether extractor.
- The ether extract is dried over anhydrous calcium sulfate, and the ether is removed by distillation.
- The resulting crude glycolonitrile is purified by vacuum distillation.

Step 2: Synthesis of N-(1-phenyl-2-propylamine)-acetonitrile

This procedure involves amphetamine, a controlled substance, and should only be conducted in a licensed facility with the appropriate legal permissions.

A general procedure for the Strecker-type synthesis of N-(1-phenyl-2-propylamine)-acetonitrile is as follows:

- To a solution of amphetamine in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent), an aqueous solution of formaldehyde (e.g., 37% formalin) is added.
- A solution of a cyanide salt (e.g., potassium cyanide or sodium cyanide) in water is then added dropwise to the reaction mixture while maintaining a controlled temperature (typically at or below room temperature).
- The reaction mixture is stirred for a specified period to allow for the formation of the α -aminonitrile.
- Upon completion of the reaction, the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
- The organic extracts are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- The solvent is removed under reduced pressure to yield the crude N-(1-phenyl-2-propylamine)-acetonitrile, which can be further purified by methods such as column chromatography or distillation if necessary.

Step 3: Nitrosylation and Cyclization to **Feprosidnine**

This procedure involves the formation of a nitroso compound and should be handled with care due to the potential for mutagenicity.

The final conversion of N-(1-phenyl-2-propylamine)-acetonitrile to **Feprosidnine** is carried out as follows:

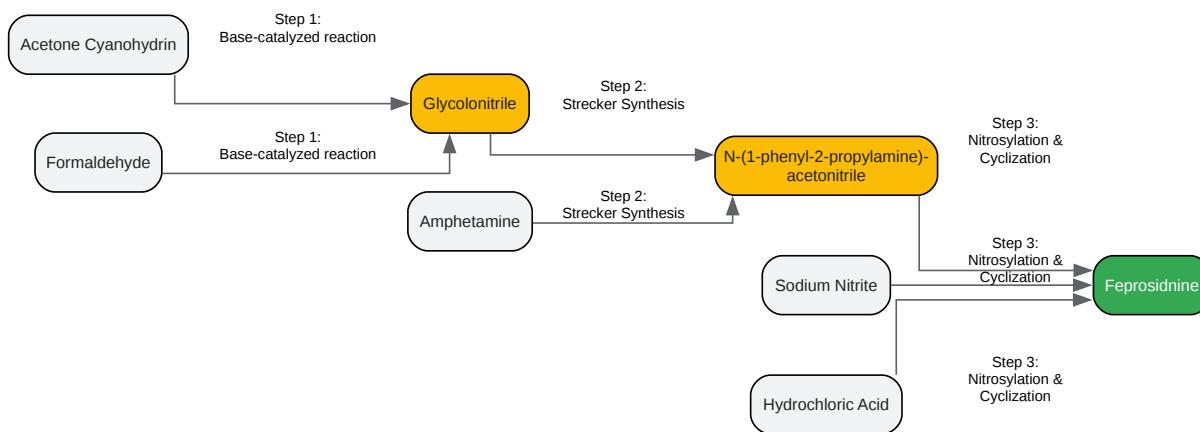
- The N-(1-phenyl-2-propylamine)-acetonitrile is dissolved in a suitable solvent, typically an aqueous acidic solution (e.g., dilute hydrochloric acid).
- The solution is cooled to a low temperature (e.g., 0-5 °C) in an ice bath.
- An aqueous solution of sodium nitrite is added dropwise to the stirred solution of the aminonitrile. The nitrous acid generated *in situ* reacts with the secondary amine to form the N-nitroso intermediate.
- After the addition of sodium nitrite is complete, the reaction mixture is stirred at a low temperature for a period to ensure complete nitrosation.
- The reaction mixture is then carefully neutralized or made slightly basic to facilitate the cyclization of the N-nitroso intermediate to the sydnone imine ring.
- The **Feprosidnine** product precipitates from the solution and is collected by filtration.
- The collected solid is washed with cold water and dried to afford the final product. The reported yield for this step is 51.5% based on the initial amount of the amine intermediate.[\[1\]](#)

Quantitative Data

Step	Reactants	Product	Yield (%)
1	Acetone cyanohydrin, Formaldehyde	Glycolonitrile	N/A
2	Glycolonitrile, Amphetamine	N-(1-phenyl-2- propylamine)- acetonitrile	N/A
3	N-(1-phenyl-2- propylamine)- acetonitrile, Sodium Nitrite, Hydrochloric Acid	Feprosidnine	51.5

N/A: Data not available in the searched sources.

Mandatory Visualization



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Caption: Synthetic pathway of **Feprosidnine**.

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